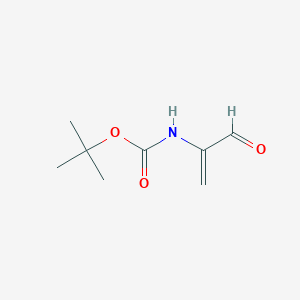
Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate, also known as TBOC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TBOC is a carbamate derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Wirkmechanismus
The mechanism of action of Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate is not fully understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of natural products. Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate has been shown to inhibit the activity of the thioesterase domain of fatty acid synthase, which is involved in the biosynthesis of fatty acids. Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate has also been shown to inhibit the activity of the condensation domain of nonribosomal peptide synthetases, which are involved in the biosynthesis of nonribosomal peptides.
Biochemical and Physiological Effects
Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate has been shown to have various biochemical and physiological effects, including the inhibition of fatty acid biosynthesis, the inhibition of nonribosomal peptide biosynthesis, and the inhibition of bacterial growth. Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate has also been shown to have antifungal and antitumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate, including the development of new synthesis methods, the investigation of its potential as a drug candidate, and the exploration of its mechanism of action. Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate could also be used as a tool for studying the biosynthesis of natural products and the enzymes involved in these processes.
Conclusion
In conclusion, Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate is a carbamate derivative that has gained significant attention in scientific research due to its unique properties and potential applications. Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate can be synthesized using various methods and has been used in various scientific research applications. Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate and its potential as a drug candidate.
Synthesemethoden
Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate can be synthesized using different methods, including the reaction of tert-butyl carbamate with acryloyl chloride in the presence of a base, or the reaction of tert-butyl carbamate with acryloyl chloride and triethylamine. These methods have been reported to yield high purity Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate with good yields.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate has been used in various scientific research applications, including as a building block for the synthesis of other compounds, a protecting group for amino acids, and a reagent for the detection of amino acids. Tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate has also been used as a substrate for enzymes involved in the biosynthesis of natural products, such as polyketides and nonribosomal peptides.
Eigenschaften
CAS-Nummer |
186795-56-2 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
tert-butyl N-(3-oxoprop-1-en-2-yl)carbamate |
InChI |
InChI=1S/C8H13NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5H,1H2,2-4H3,(H,9,11) |
InChI-Schlüssel |
KDWHSBCFFPPQQV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=C)C=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=C)C=O |
Synonyme |
Carbamic acid, (1-formylethenyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)



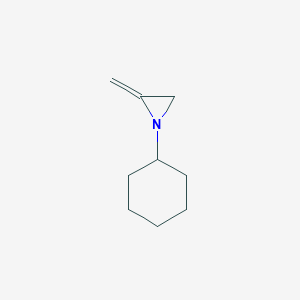
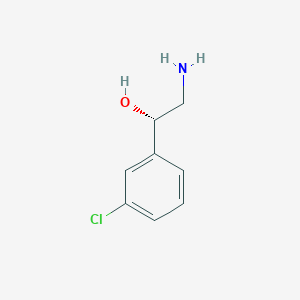

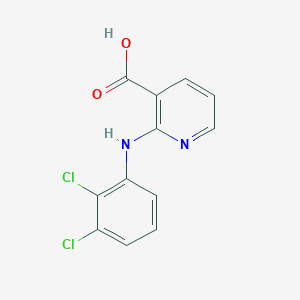

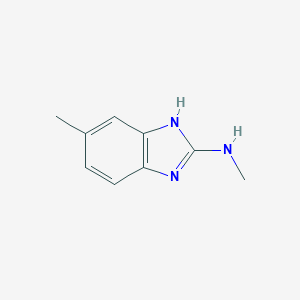
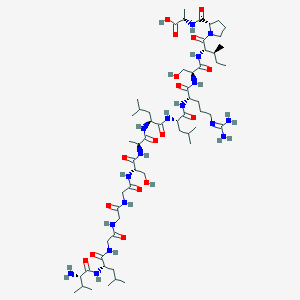
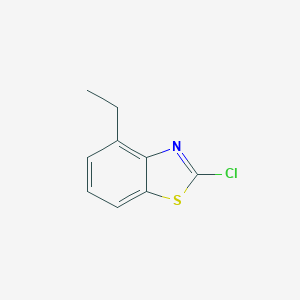
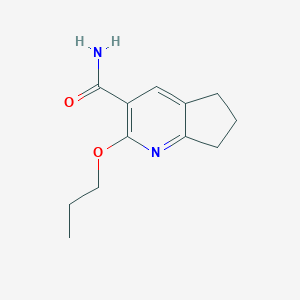
![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)